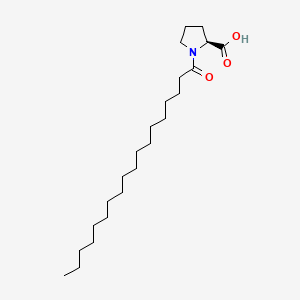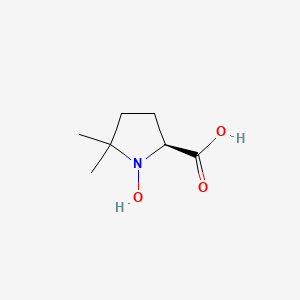
4-Hydroxybenzofuran-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybenzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a hydroxyl group at the 4th position and an aldehyde group at the 7th position on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzofuran-7-carbaldehyde typically involves the cyclization of appropriately substituted phenols. One common method starts with 2,3-dihydroxyacetophenone, which undergoes cyclization to form 7-hydroxybenzofuranone. This intermediate is then reduced using lithium borohydride to yield this compound .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzofuran-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: 4-Hydroxybenzofuran-7-carboxylic acid.
Reduction: 4-Hydroxybenzofuran-7-methanol.
Substitution: 4-Alkoxybenzofuran-7-carbaldehyde or 4-Acyloxybenzofuran-7-carbaldehyde.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Medicine: Benzofuran derivatives, including 4-Hydroxybenzofuran-7-carbaldehyde, are investigated for their potential anti-tumor, antibacterial, and antiviral activities.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzofuran-7-carbaldehyde largely depends on its interaction with biological targets. For instance, its hydroxyl and aldehyde groups can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. Additionally, its benzofuran core can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
- 4-Hydroxybenzofuran-5-carbaldehyde
- 4-Hydroxybenzofuran-6-carbaldehyde
- 4-Hydroxybenzofuran-8-carbaldehyde
Comparison: While these compounds share the benzofuran core and hydroxyl group, their biological activities and chemical reactivity can differ due to the position of the aldehyde group. 4-Hydroxybenzofuran-7-carbaldehyde is unique in its specific positioning, which can influence its binding affinity and selectivity towards certain biological targets .
Properties
Molecular Formula |
C9H6O3 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
4-hydroxy-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H |
InChI Key |
ZVOARUZCWWAAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


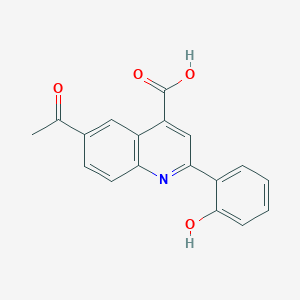
![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)

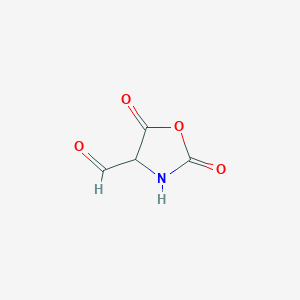
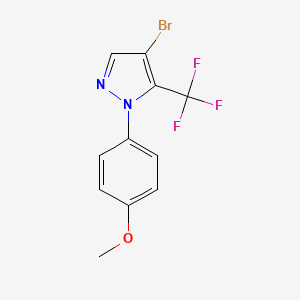
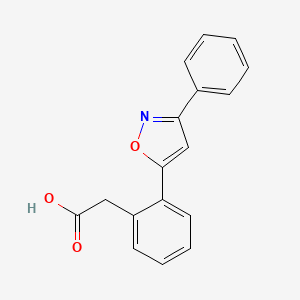
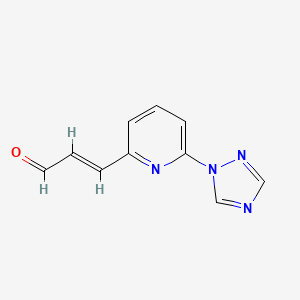

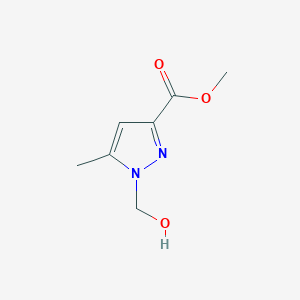
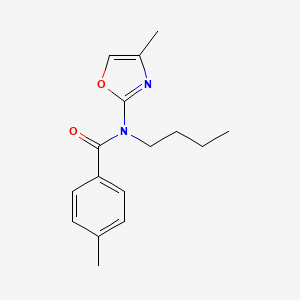
![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
